molecular formula C22H21NO6 B4769198 4-butyl-7-methyl-5-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one

4-butyl-7-methyl-5-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No.: B4769198
M. Wt: 395.4 g/mol
InChI Key: LTOASCQNRZOZGE-UHFFFAOYSA-N
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Description

4-butyl-7-methyl-5-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one, also known as Warfarin, is an anticoagulant medication that is commonly used to prevent blood clots. Warfarin is a synthetic derivative of coumarin, a natural plant compound that has been used for centuries as a medicine and a flavoring agent. Warfarin was first synthesized in the 1940s and has since become one of the most widely prescribed medications in the world.

Mechanism of Action

4-butyl-7-methyl-5-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one works by inhibiting the synthesis of vitamin K-dependent clotting factors in the liver. Vitamin K is required for the production of clotting factors II, VII, IX, and X, and warfarin blocks the enzyme responsible for converting vitamin K to its active form. This results in a decrease in the production of clotting factors and a reduction in the ability of the blood to clot.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. In addition to its anticoagulant properties, warfarin has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant effects. This compound has also been shown to modulate the expression of genes involved in a variety of biological processes, including cell proliferation, apoptosis, and angiogenesis.

Advantages and Limitations for Lab Experiments

4-butyl-7-methyl-5-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one is a widely used and well-studied anticoagulant that has a number of advantages for laboratory experiments. This compound is readily available and relatively inexpensive, making it an attractive option for researchers. However, warfarin has a number of limitations, including its narrow therapeutic window, which requires careful monitoring of dosing to avoid bleeding or clotting complications.

Future Directions

There are a number of potential future directions for research on warfarin. One area of interest is the development of new anticoagulant medications that have fewer side effects and a wider therapeutic window than warfarin. Another area of interest is the identification of new uses for warfarin, such as its potential role in the treatment of cancer or other diseases. Additionally, further research is needed to better understand the molecular mechanisms underlying the biochemical and physiological effects of warfarin.

Scientific Research Applications

4-butyl-7-methyl-5-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one has been extensively studied for its anticoagulant properties and has been shown to be effective in preventing blood clots in a variety of clinical settings. This compound is commonly used to prevent stroke in patients with atrial fibrillation, to prevent deep vein thrombosis and pulmonary embolism in patients undergoing surgery, and to treat and prevent blood clots in patients with cancer.

Properties

IUPAC Name

4-butyl-7-methyl-5-[2-(3-nitrophenyl)-2-oxoethoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO6/c1-3-4-6-16-12-21(25)29-20-10-14(2)9-19(22(16)20)28-13-18(24)15-7-5-8-17(11-15)23(26)27/h5,7-12H,3-4,6,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOASCQNRZOZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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